molecular formula C14H21BO3S B597771 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-25-4

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B597771
CAS No.: 1256360-25-4
M. Wt: 280.189
InChI Key: BBSUWBVUXWRNDY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which makes it a valuable reagent for forming carbon-carbon bonds in the presence of palladium catalysts. Its unique structure, which includes a methoxy and a methylthio substituent on the phenyl ring, provides specific reactivity and selectivity in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of this compound, also known as 3-Methoxy-5-methylthiophenylboronic acid, pinacol ester, is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Methoxy-5-(methylthio)phenylboronic acid+PinacolThis compound\text{3-Methoxy-5-(methylthio)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Methoxy-5-(methylthio)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or alcohol.

    Substitution: The methoxy and methylthio groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    Bases: Common bases include K₂CO₃, NaOH, or Cs₂CO₃.

    Solvents: Toluene, DMF, or THF are typically used as solvents.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronate ester.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex molecules via Suzuki-Miyaura coupling. It is particularly valuable in the formation of biaryl compounds, which are key intermediates in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in medicinal chemistry for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in forming stable and specific chemical bonds is essential for the development of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 3-Methoxyphenylboronic Acid
  • 5-Methylthiophenylboronic Acid

Uniqueness

Compared to similar compounds, 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of both methoxy and methylthio substituents. These groups can enhance the stability of reaction intermediates and provide additional functionalization sites, making this compound particularly versatile in synthetic applications.

Properties

IUPAC Name

2-(3-methoxy-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-11(16-5)9-12(8-10)19-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSUWBVUXWRNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682343
Record name 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-25-4
Record name 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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